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molecular formula C14H10O3 B3050828 5-hydroxy-3-phenyl-3H-benzofuran-2-one CAS No. 29001-15-8

5-hydroxy-3-phenyl-3H-benzofuran-2-one

Cat. No. B3050828
M. Wt: 226.23 g/mol
InChI Key: BRWDHRZYOYDXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05319109

Procedure details

A mixture of hydroquinone (15 g), mandelic acid (15 g), acetic acid (95 cm3) and sulphuric acid (5 cm3) was stirred at ambient temperature before filtering off solid material. The solid was washed with water and dried to give 5-hydroxy-2-oxo-3-phenyl-2,3-dihydrobenzofuran (14 g, 65%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[C:9](O)(=[O:18])[CH:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)O.S(=O)(=O)(O)O>C(O)(=O)C>[OH:2][C:1]1[CH:8]=[CH:7][C:5]2[O:6][C:9](=[O:18])[CH:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
15 g
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
95 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before filtering off solid material
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC2=C(C(C(O2)=O)C2=CC=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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